1-Benzyl-cis-3-methyl-piperidin-4-ol
Description
1-Benzyl-cis-3-methyl-piperidin-4-ol (CAS: 91600-19-0) is a piperidine derivative characterized by a benzyl group at position 1, a methyl group in the cis configuration at position 3, and a hydroxyl group at position 3. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. Safety data sheets (SDS) indicate that inhalation or ingestion requires immediate medical attention, including oxygen administration and decontamination measures .
Properties
IUPAC Name |
(3R,4S)-1-benzyl-3-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHMBUYJMBGGPO-YPMHNXCESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@@H]1O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294163 | |
| Record name | cis-1-Benzyl-3-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790667-50-4 | |
| Record name | cis-1-Benzyl-3-methylpiperidin-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790667-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-1-Benzyl-3-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-cis-3-methyl-piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 3-methyl-4-piperidone.
Reductive Amination: Benzylamine reacts with 3-methyl-4-piperidone under reductive amination conditions, often using a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.
Hydrogenation: The intermediate product undergoes hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) to yield 1-Benzyl-cis-3-methyl-piperidin-4-ol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-cis-3-methyl-piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-Benzyl-3-methyl-4-piperidone.
Reduction: 1-Benzyl-3-methyl-piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-cis-3-methyl-piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the structure-activity relationships of piperidine derivatives and their biological effects.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-cis-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their distinguishing features are summarized below:
Functional Implications of Substituents
- Hydroxyl vs.
- Amino vs. Methyl: The amino group in cis-4-Amino-1-benzylpiperidin-3-ol increases basicity, which could enhance interactions with biological targets (e.g., receptors or enzymes) .
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